molecular formula C21H20O2S B2950414 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol CAS No. 251307-47-8

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol

Cat. No.: B2950414
CAS No.: 251307-47-8
M. Wt: 336.45
InChI Key: YYBQGBXESZEJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol is an organic compound with a complex structure that includes a benzylsulfinyl group attached to a diphenyl ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol typically involves multi-step organic reactions. One common method includes the oxidation of benzyl sulfide to benzyl sulfoxide, followed by the reaction with diphenylacetaldehyde under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to the corresponding sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Benzyl sulfone derivatives.

    Reduction: Benzyl sulfide derivatives.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol: Similar structure but with a sulfone group instead of a sulfinyl group.

    2-(Benzylthio)-1,1-diphenyl-1-ethanol: Contains a sulfide group instead of a sulfinyl group.

    2-(Phenylsulfinyl)-1,1-diphenyl-1-ethanol: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfinyl and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-benzylsulfinyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-24(23)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBQGBXESZEJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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